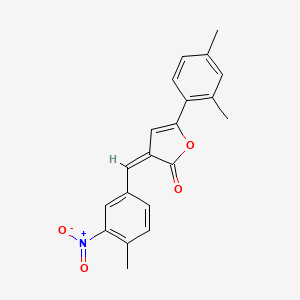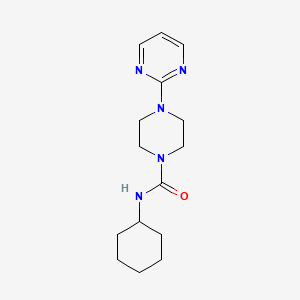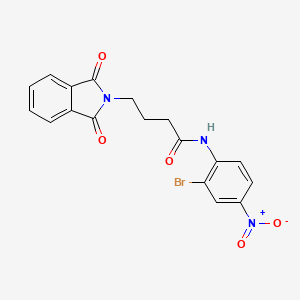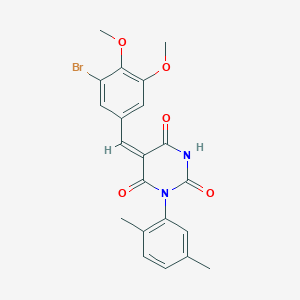
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, also known as DMNB-Furanone, is a synthetic compound that has been extensively studied for its potential applications in various fields, including biomedical research and chemical synthesis. This compound belongs to the class of furanones, which are organic compounds that contain a furan ring and a ketone functional group.
作用機序
The mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is not fully understood. However, it has been suggested that 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in cells.
Biochemical and Physiological Effects:
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee can inhibit the growth of various cancer cell lines and bacteria. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee in lab experiments is its relatively simple synthesis method. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of using 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee is its potential toxicity. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in some experimental settings.
将来の方向性
There are several future directions for research on 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee. One area of research is the development of new synthetic methods for 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee and its derivatives. Another area of research is the investigation of the mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee and its potential targets in cells. Additionally, further studies are needed to determine the potential therapeutic applications of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee, including its use as an anti-inflammatory agent, anti-tumor agent, and fluorescent probe. Finally, investigations into the toxicity and safety of 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee are also needed to fully understand its potential applications in various fields.
合成法
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt condensation reaction. In the Knoevenagel condensation reaction, 2,4-dimethylphenylacetonitrile and 4-methyl-3-nitrobenzaldehyde are reacted with ethyl cyanoacetate in the presence of a base such as piperidine to form the intermediate compound. The intermediate compound is then treated with a catalytic amount of p-toluenesulfonic acid in ethanol to yield 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee. In the Claisen-Schmidt condensation reaction, 2,4-dimethylphenylacetonitrile and 4-methyl-3-nitrobenzaldehyde are reacted with a base such as sodium hydroxide in ethanol to form the intermediate compound. The intermediate compound is then treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee.
科学的研究の応用
5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been extensively studied for its potential applications in various fields, including biomedical research and chemical synthesis. In biomedical research, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has also been studied for its potential use as a fluorescent probe for imaging biological systems. In chemical synthesis, 5-(2,4-dimethylphenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanonee has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
特性
IUPAC Name |
(3Z)-5-(2,4-dimethylphenyl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-4-7-17(14(3)8-12)19-11-16(20(22)25-19)9-15-6-5-13(2)18(10-15)21(23)24/h4-11H,1-3H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWOSHOAHHIHRM-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)C)[N+](=O)[O-])/C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4981396.png)
![4,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}pyrimidine](/img/structure/B4981415.png)
![ethyl 1-(dibenzo[b,d]furan-4-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4981420.png)
![2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4981426.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4981443.png)
![3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide](/img/structure/B4981445.png)

![N-[2-(methylthio)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4981461.png)
![1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4981473.png)

![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)
![butyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4981500.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4981509.png)